molecular formula C5H9NO4 B073123 (2R,3S)-2-amino-3-methylbutanedioic acid CAS No. 1114-07-4

(2R,3S)-2-amino-3-methylbutanedioic acid

Cat. No. B073123
CAS RN: 1114-07-4
M. Wt: 147.13 g/mol
InChI Key: LXRUAYBIUSUULX-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-2-amino-3-methylbutanedioic acid, commonly known as L-threo-3-methylaspartic acid (L-TMA), is a non-proteinogenic amino acid. It is structurally similar to aspartic acid, a proteinogenic amino acid, but differs in the position of the methyl group. L-TMA has been found to play a crucial role in various biological processes, including neurotransmission and metabolism.

Mechanism Of Action

(2R,3S)-2-amino-3-methylbutanedioic acid acts as a competitive inhibitor of EAATs, specifically EAAT1 and EAAT2. It binds to the active site of EAATs and prevents the uptake of glutamate. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can result in excitotoxicity and neuronal damage.

Biochemical And Physiological Effects

(2R,3S)-2-amino-3-methylbutanedioic acid has been found to have various biochemical and physiological effects. It has been shown to increase the concentration of glutamate in the synaptic cleft, which can lead to excitotoxicity and neuronal damage. (2R,3S)-2-amino-3-methylbutanedioic acid has also been found to increase the release of dopamine, a neurotransmitter involved in reward and motivation, in the striatum.

Advantages And Limitations For Lab Experiments

The use of (2R,3S)-2-amino-3-methylbutanedioic acid in lab experiments has several advantages. It is a potent and specific inhibitor of EAATs, which makes it a valuable tool in the study of glutamate transport and its role in neurological disorders. However, (2R,3S)-2-amino-3-methylbutanedioic acid has limitations as well. Its effects on other transporters and receptors, as well as its potential toxicity, need to be taken into consideration when using it in experiments.

Future Directions

There are several future directions for the study of (2R,3S)-2-amino-3-methylbutanedioic acid. One area of research is the development of more specific and potent inhibitors of EAATs, which could lead to the development of new treatments for neurological disorders. Another area of research is the study of (2R,3S)-2-amino-3-methylbutanedioic acid's effects on other neurotransmitters and receptors, which could provide new insights into its potential uses in the treatment of various disorders. Additionally, the study of (2R,3S)-2-amino-3-methylbutanedioic acid's toxicity and potential side effects could lead to the development of safer and more effective treatments.

Synthesis Methods

(2R,3S)-2-amino-3-methylbutanedioic acid can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to produce (2R,3S)-2-amino-3-methylbutanedioic acid. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between substrates to produce (2R,3S)-2-amino-3-methylbutanedioic acid. Enzymatic synthesis is preferred over chemical synthesis as it is more specific and yields higher purity.

Scientific Research Applications

(2R,3S)-2-amino-3-methylbutanedioic acid has been extensively studied for its potential applications in various fields of research. It has been found to be a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate, a neurotransmitter, from the synaptic cleft. This property of (2R,3S)-2-amino-3-methylbutanedioic acid has led to its use in the study of various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

(2R,3S)-2-amino-3-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRUAYBIUSUULX-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-amino-3-methylbutanedioic acid

CAS RN

121570-10-3
Record name 3-Methyl-D-aspartic acid, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121570103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-3-methyl-D-aspartic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-METHYL-D-ASPARTIC ACID, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVW3X5Z42K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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